5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid
Overview
Description
WEHI-539 is an inhibitor of Bcl-xL (IC50 = 1.1 nM) that demonstrates more than 400-fold selectivity for Bcl-xL over Bcl-2, Mcl-1, Bcl-W, or A1.1 It has been shown to induce apoptosis specifically in Mcl-1 deficient cells and does not affect Bcl-2 overexpressing cells. WEHI-539 can be used as a tool for distinguishing the roles of Bcl-xL in both normal and cancer cells from those of the related prosurvival proteins such as Bcl-2 and Mcl-1.1
An inhibitor of BCL-2 family proteins
WEHI-539 is a highly potent and selective BCL-XL inhibitor. The prosurvival BCL-2 family protein BCL-X(L) is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. WEHI-539 has high affinity (subnanomolar) and selectivity for BCL-X(L) and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 will be an invaluable tool for distinguishing the roles of BCL-X(L) from those of its prosurvival relatives, both in normal cells and notably in malignant tumor cells, many of which may prove to rely upon BCL-X(L) for their sustained.
Scientific Research Applications
Antibacterial and Antifungal Activities : A study by Patel and Patel (2015) synthesized a series of heterocyclic compounds related to the chemical . These compounds were evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Patel & Patel, 2015).
Photophysical Properties Study : Research by Satam et al. (2012) involved the synthesis of ESIPT (Excited-State Intramolecular Proton Transfer) molecules, which included compounds structurally similar to the one you're interested in. These molecules demonstrated significant photophysical properties, which could be valuable in various applications, including material sciences and bioimaging (Satam et al., 2012).
Antimicrobial and Anti-proliferative Activities : A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. These compounds, related to your chemical of interest, showed promising antimicrobial and antiproliferative activities, particularly against certain cancer cells (Mansour et al., 2020).
Application in Synthesis of Poly(amide-imide)s : Research by Yang and Chen (1993) involved the synthesis of poly(amide-imide)s derived from bis(phenoxy)naphthalene moieties. The structural similarity to the compound suggests potential applications in the field of polymer science and engineering (Yang & Chen, 1993).
Fluorescence Derivatisation of Amino Acids : A study by Frade et al. (2007) explored the use of naphthalene derivatives for fluorescence derivatisation of amino acids. This research indicates potential applications in biological assays and fluorescence studies (Frade et al., 2007).
properties
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWZKPAXZBYEH-JWHWKPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744277 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid | |
CAS RN |
1431866-33-9 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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